2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
Description
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20IN3O/c1-10(2)13-5-7-14(8-6-13)18-15(21)9-20-12(4)16(17)11(3)19-20/h5-8,10H,9H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWMAVCTXAFONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C(C)C)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.
Iodination: The pyrazole ring can be iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Acylation: The iodinated pyrazole is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Coupling with isopropylphenylamine: The final step involves coupling the acylated pyrazole with 4-isopropylphenylamine under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the isopropyl group.
Reduction: Reduction reactions can occur at the acetamide group or the pyrazole ring.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
- 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
- 2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
Uniqueness
The uniqueness of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide lies in the presence of the iodine atom, which can influence its reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s steric and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
